REACTION_SMILES
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[CH3:17][C:18](=[O:19])[OH:20].[CH3:1][C:2]([O:3][C:5]([CH3:6])=[O:7])=[O:4].[NH2:8][c:9]1[cH:10][c:11]([C:15]#[CH:16])[cH:12][cH:13][cH:14]1>>[C:5]([CH3:6])(=[O:7])[NH:8][c:9]1[cH:10][c:11]([C:15]#[CH:16])[cH:12][cH:13][cH:14]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C#Cc1cccc(N)c1
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Name
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Type
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product
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Smiles
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C#Cc1cccc(NC(C)=O)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |